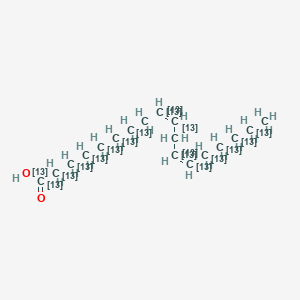

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid

Overview

Description

This compound is a fully ¹³C isotope-labeled derivative of linoleic acid [(9Z,12Z)-octadeca-9,12-dienoic acid], a polyunsaturated omega-6 fatty acid essential in human nutrition and lipid metabolism . The parent molecule (linoleic acid) has a molecular formula of C₁₈H₃₂O₂, a molecular weight of 280.45 g/mol, and CAS registry number 60-33-3 . Its structure comprises an 18-carbon chain with two cis double bonds at positions 9 and 12. The ¹³C-labeled variant replaces all 18 carbon atoms with stable ¹³C isotopes, making it a critical tool for isotopic tracing in metabolic studies, lipidomics, and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Linoleic Acid-13C18 involves the incorporation of carbon-13 into the linoleic acid molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the biosynthesis of linoleic acid. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and sodium hydroxide (NaOH) to facilitate the incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of Linoleic Acid-13C18 involves large-scale synthesis using carbon-13 labeled precursors. The process includes the extraction of linoleic acid from natural sources, followed by the incorporation of carbon-13 through chemical reactions. The final product is purified and tested for isotopic purity and chemical purity to ensure its suitability for research applications .

Chemical Reactions Analysis

Hydrogenation Reactions

Hydrogenation of the labeled compound involves catalytic reduction of its double bonds to yield saturated stearic acid isotopologues. This reaction is critical for studying lipid stability and industrial hydrogenation processes.

| Reaction Conditions | Product | ΔrH° (kJ/mol) | Reference |

|---|---|---|---|

| H (gas), hexane solvent, 25°C | (1,2,3,...,18-C)octadecanoic acid | -254.4 ± 1.5 |

The enthalpy change () aligns with unlabeled linoleic acid, confirming isotopic labeling does not significantly alter thermodynamic properties .

Metabolic Reactions

In biological systems, the compound serves as a tracer for studying lipid metabolism. Key pathways include:

-

Δ6-Desaturation : Conversion to γ-linolenic acid (GLA, 18:3n-6) via enzymatic desaturation.

-

Elongation : Extension to dihomo-γ-linolenic acid (DGLA, 20:3n-6) and arachidonic acid (AA, 20:4n-6) .

| Enzyme | Product | Application |

|---|---|---|

| Δ6-desaturase | (9Z,12Z,15Z-C)γ-linolenic acid | Tracing PUFA biosynthesis |

| Elongase 5 | (11Z,14Z,17Z-C)dihomo-γ-linolenic acid | Lipidomics studies |

Oxidation Reactions

Oxidation of the labeled compound generates hydroxy, keto, and epoxy derivatives, which are biomarkers in lipid peroxidation studies.

Autoxidation

Non-enzymatic oxidation produces hydroperoxides, with positional isomerism at C9 or C13:

Key intermediates :

Enzymatic Oxidation

-

Lipoxygenases (LOX) : Catalyze regio- and stereospecific oxidation to hydroperoxides .

-

Cytochrome P450 (CYP) : Epoxidation at C9–10 or C12–13 positions, yielding vernolic or coronaric acid derivatives .

| Enzyme | Product | Structure |

|---|---|---|

| LOX-1 | (9S,10E,12Z-C)-9-HpODE | Anti-inflammatory mediator |

| CYP2C9 | (9,10-C-epoxy)coronaric acid | Vasodilatory effects |

Key Research Findings

-

Hydrogenation Kinetics : Isotopic labeling does not alter reaction rates but improves MS quantification of intermediates .

-

Metabolic Flux Analysis : C enrichment enables precise modeling of PUFA biosynthesis in hepatic cells .

-

Oxidative Stability : Labeled hydroperoxides are used to study antioxidant efficacy in food matrices .

Scientific Research Applications

Structure

Linoleic acid has a structure that includes two double bonds at the 9th and 12th carbon positions. This configuration contributes to its reactivity and biological functions.

Nutritional Science

Linoleic acid is an essential fatty acid that humans must obtain from their diet. It plays a crucial role in:

- Cell Membrane Integrity : It is a key component of phospholipids in cell membranes.

- Metabolism Regulation : Linoleic acid influences metabolic pathways and is involved in the synthesis of eicosanoids, which are signaling molecules that regulate inflammation and immunity.

Pharmaceutical Development

Linoleic acid's properties make it valuable in pharmaceutical formulations:

- Lipid Nanoparticles : Recent studies have utilized linoleic acid derivatives for creating lipid nanoparticles for drug delivery systems. These nanoparticles enhance the bioavailability of poorly soluble drugs and improve therapeutic efficacy .

Cosmetic Industry

Due to its moisturizing properties and ability to penetrate the skin barrier, linoleic acid is widely used in cosmetic formulations:

- Skin Health : It helps maintain skin hydration and barrier function. Research indicates that topical application can improve skin conditions such as acne and eczema .

Food Industry

In the food sector, linoleic acid is recognized for its health benefits:

- Functional Foods : It is incorporated into functional foods due to its role in heart health and cholesterol regulation.

Agricultural Applications

Linoleic acid derivatives are also explored in agriculture:

- Pesticide Formulations : Some studies suggest that linoleic acid can enhance the efficacy of certain pesticides by improving their absorption and effectiveness against pests .

Case Study 1: Lipid Nanoparticle Formulations

A study investigated the use of linoleic acid-based lipid nanoparticles for mRNA vaccine delivery. The findings demonstrated that these nanoparticles significantly improved the stability and delivery efficiency of mRNA vaccines in preclinical models .

Case Study 2: Cosmetic Efficacy

Research on linoleic acid's effects on skin health showed that formulations containing this fatty acid led to a measurable improvement in skin hydration levels over four weeks of use compared to placebo treatments .

Case Study 3: Nutritional Impact on Health

A cohort study analyzed dietary linoleic acid intake among diverse populations. Results indicated a correlation between higher linoleic acid consumption and reduced cardiovascular disease risk factors .

Mechanism of Action

Linoleic Acid-13C18 exerts its effects by incorporating into cell membrane phospholipids, thereby maintaining membrane fluidity and integrity. It also plays a role in the regulation of gene expression through its effects on transcription factors such as nuclear factor kappa B (NF-kappa B) and peroxisome proliferator-activated receptors (PPARs). These pathways are involved in various physiological processes, including inflammation, lipid metabolism, and cell proliferation .

Comparison with Similar Compounds

Structural Analogs of Linoleic Acid

Linoleic acid and its derivatives share the 18-carbon backbone but differ in double bond positions, functional groups, and oxidation states. Key structural analogs include:

Notes:

- The ¹³C-labeled variant retains the biological activity of linoleic acid but is primarily used for tracing metabolic flux due to its isotopic signature .

- Oxidized derivatives (e.g., ketones, hydroperoxides) exhibit altered reactivity and bioactivity. For example, 9(S)-HPOT [(10E,12Z,15Z)-9-hydroperoxyoctadecatrienoic acid] is a pro-inflammatory mediator in lipid peroxidation pathways .

Isotopic vs. Non-Isotopic Linoleic Acid

Functional Derivatives in Therapeutic Contexts

- Anti-Inflammatory Activity: Linoleic acid (unlabeled) inhibits nitric oxide (NO) production (IC₅₀: 13.08 µM), while its oxidized derivative 9-oxo-10E,12Z-octadecadienoic acid shows enhanced activity (IC₅₀: 7.64 µM) .

- Therapeutic Potential: (9Z,12Z)-octadeca-9,12-dienoic acid exhibits low toxicity and interacts with fatty-acid-binding proteins and nuclear receptors, suggesting utility in anti-arthritic drug development .

Comparative Physicochemical Properties

Biological Activity

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid is a polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological properties based on recent research findings.

Chemical Structure and Properties

The compound is also known as linoleic acid , characterized by its two double bonds at the 9th and 12th carbon positions. Its molecular formula is , and it is classified as an essential fatty acid necessary for human health. Linoleic acid cannot be synthesized by the body and must be obtained through diet.

| Property | Value |

|---|---|

| Molecular Weight | 280.45 g/mol |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic acid |

| CAS Number | 60-33-3 |

| Solubility | Soluble in organic solvents |

| Essential Fatty Acid | Yes |

1. Anti-inflammatory Properties

Linoleic acid has been shown to exert anti-inflammatory effects. It modulates the production of pro-inflammatory cytokines and may influence the resolution of inflammation. A study demonstrated that linoleic acid can inhibit the expression of cyclooxygenase (COX) enzymes involved in inflammatory processes .

2. Role in Cardiovascular Health

The consumption of linoleic acid has been associated with improved cardiovascular health. Research indicates that it helps lower LDL cholesterol levels and may reduce the risk of heart disease. A meta-analysis found that higher intake of linoleic acid correlates with a lower risk of coronary heart disease .

3. Potential Anti-cancer Effects

Emerging studies suggest that linoleic acid may have anti-cancer properties. It has been observed to induce apoptosis in certain cancer cell lines and inhibit tumor growth in animal models. For instance, a study indicated that linoleic acid could reduce the proliferation of cervical cancer cells by modulating cell cycle regulators .

Linoleic acid's biological activity is largely attributed to its role as a precursor for bioactive lipids such as prostaglandins and leukotrienes. These metabolites are crucial in mediating various physiological responses including inflammation and cell signaling.

Table 2: Metabolites Derived from Linoleic Acid

| Metabolite | Function |

|---|---|

| Prostaglandins | Regulate inflammation and pain |

| Leukotrienes | Involved in immune response |

| Hydroxy fatty acids | Modulate cell signaling pathways |

Case Studies

Case Study 1: Linoleic Acid and Inflammation

A clinical trial investigated the effects of dietary linoleic acid on inflammatory markers in patients with rheumatoid arthritis. Results showed significant reductions in C-reactive protein (CRP) levels among participants consuming higher amounts of linoleic acid .

Case Study 2: Dietary Intake and Cancer Risk

A cohort study explored the relationship between dietary linoleic acid intake and breast cancer risk. Findings suggested that higher linoleic acid consumption was associated with a reduced risk of developing breast cancer among postmenopausal women .

Q & A

Q. Basic: How is the structural integrity and isotopic purity of 13C18-labeled octadeca-9,12-dienoic acid validated in synthetic preparations?

Methodological Answer:

Structural validation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For isotopic purity, gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is used to quantify 13C incorporation at all 18 positions. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) confirms double-bond geometry (Z,Z-configuration) by analyzing characteristic absorption bands for cis-alkenes (~3000–3100 cm⁻¹ and 720–730 cm⁻¹) . Quantitation of isotopic enrichment (≥98%) is achieved via isotope ratio mass spectrometry (IRMS) calibrated against unlabeled linoleic acid standards .

Q. Advanced: How can discrepancies in isotopic distribution profiles during MS analysis of 13C18-labeled derivatives be resolved?

Methodological Answer:

Discrepancies often arise from incomplete isotopic scrambling or matrix effects. To resolve this:

- High-Resolution LC-MS/MS with collision-induced dissociation (CID) isolates fragment ions (e.g., m/z 280→ fragment ions at m/z 263, 245) to verify 13C localization .

- Isotopic Deconvolution Algorithms (e.g., XCalibur Qual Browser) differentiate natural abundance 13C from labeled positions by comparing experimental vs. theoretical isotopic patterns .

- Cross-Platform Validation using matrix-assisted laser desorption/ionization (MALDI)-TOF and GC-MS ensures consistency across ionization methods .

Q. Basic: What precautions are critical for maintaining chemical stability during lipid oxidation studies?

Methodological Answer:

- Storage : Store at –80°C under argon in amber vials to prevent autoxidation .

- Antioxidant Additives : Include 0.01% butylated hydroxytoluene (BHT) in lipid solutions to inhibit radical chain reactions .

- Experimental Conditions : Conduct reactions in oxygen-free chambers (e.g., glovebox with <1 ppm O₂) and monitor peroxide formation via ferric thiocyanate assays .

Q. Advanced: How do computational models predict cellular uptake of 13C18-labeled derivatives?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) Models : Use logP (5.06) and molar refractivity (87.38) to estimate membrane permeability via the Lipinski Rule of Five .

- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions using force fields (e.g., CHARMM36) to assess diffusion coefficients and partition coefficients .

- In Vitro Validation : Compare predicted uptake with radiolabeled (³H/¹⁴C) tracer assays in Caco-2 cell monolayers .

Q. Basic: What spectroscopic methods confirm the (9Z,12Z) configuration in this compound?

Methodological Answer:

- ¹H-NMR : Cis double bonds (δ 5.35–5.45 ppm) show coupling constants (J = 10–12 Hz) distinct from trans isomers (J = 15 Hz) .

- UV-Vis Spectroscopy : Conjugated dienes absorb at ~234 nm (ε ≈ 25,000 M⁻¹cm⁻¹), confirmed by derivatization with iodine monochloride .

- Raman Spectroscopy : Peaks at 1655 cm⁻¹ (C=C stretching) and 1265 cm⁻¹ (C-H bending) confirm cis geometry .

Q. Advanced: How can isotopic labeling resolve contradictions in β-oxidation pathway studies?

Methodological Answer:

- Tracer Pulse-Chase Experiments : Administer 13C18-labeled acid to cell cultures and track 13C enrichment in acetyl-CoA via LC-MS/MS .

- Isotopomer Spectral Analysis (ISA) : Quantify 13C incorporation into TCA cycle intermediates (e.g., citrate, malate) to distinguish peroxisomal vs. mitochondrial β-oxidation .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare isotopic enrichment across experimental conditions .

Q. Basic: What are the best practices for handling and solubilizing this compound?

Methodological Answer:

- Solubilization : Dissolve in ethanol or dimethyl sulfoxide (DMSO) at 10 mM stock concentrations; avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Sonication : Use probe sonication (3 × 10 s pulses at 20 kHz) to disperse aggregates in lipid vesicles .

- Centrifugation : Clarify solutions via ultracentrifugation (100,000 × g, 30 min) before use in cell culture .

Q. Advanced: How to design experiments integrating this compound into lipidomics frameworks?

Methodological Answer:

- Multi-Omics Integration : Combine 13C-tracing with transcriptomics (RNA-seq) to link lipid metabolism to gene regulatory networks .

- Stable Isotope-Resolved Metabolomics (SIRM) : Use 13C-labeled compound in time-course studies to model kinetic flux in pathways (e.g., prostaglandin biosynthesis) .

- Data Normalization : Apply pareto scaling and orthogonal partial least squares-discriminant analysis (OPLS-DA) to correct for isotopic dilution effects .

Properties

IUPAC Name |

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-AZEGGMGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.